![molecular formula C14H26N2O2 B7513632 N-[1-(azocan-1-yl)-3-methyl-1-oxobutan-2-yl]acetamide](/img/structure/B7513632.png)
N-[1-(azocan-1-yl)-3-methyl-1-oxobutan-2-yl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[1-(azocan-1-yl)-3-methyl-1-oxobutan-2-yl]acetamide, commonly known as Azocane, is a chemical compound used in scientific research for its unique properties. This compound is synthesized through a specific method and has various biochemical and physiological effects. In
作用机制
Azocane acts as a substrate for enzymes, which cleave the amide bond to release a colored product. The color change can be measured spectrophotometrically, allowing researchers to study the enzyme kinetics and inhibition. Azocane is also used as a fluorescent probe, where the fluorescence intensity changes upon binding to proteins and nucleic acids. This allows researchers to study the binding affinity and specificity of ligands to these biomolecules.
Biochemical and Physiological Effects:
Azocane has various biochemical and physiological effects, including enzyme inhibition, protein binding, and nucleic acid binding. It has been used to study the activity of esterases, proteases, and lipases. Azocane has also been used to study the binding of ligands to proteins and nucleic acids, which has potential therapeutic applications.
实验室实验的优点和局限性
One advantage of using Azocane in lab experiments is its high purity, which allows for accurate and reproducible results. Additionally, Azocane is relatively easy to synthesize, making it readily available for research. However, one limitation of Azocane is its sensitivity to pH and temperature, which can affect its stability and activity. Therefore, researchers must carefully control the experimental conditions to obtain reliable results.
未来方向
There are several potential future directions for Azocane research. One direction is to use Azocane as a precursor for the synthesis of other compounds that have potential therapeutic applications. Another direction is to study the binding specificity and affinity of ligands to proteins and nucleic acids using Azocane as a fluorescent probe. Additionally, researchers can explore the use of Azocane in other enzyme assays and biochemical assays to further understand its mechanism of action and physiological effects.
Conclusion:
In conclusion, Azocane is a unique chemical compound that has various applications in scientific research. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Azocane has potential therapeutic applications and can be used as a substrate for enzymes, a fluorescent probe, and a precursor for the synthesis of other compounds. Further research is needed to fully understand the potential of Azocane in scientific research.
合成方法
Azocane is synthesized through a multistep process that involves the reaction of 2-methyl-2-oxazoline with methyl acrylate, followed by reduction with lithium aluminum hydride and subsequent reaction with acetic anhydride. This method yields a pure form of Azocane that can be used for scientific research.
科学研究应用
Azocane is used in scientific research to study the mechanism of action and physiological effects of various compounds. It is commonly used as a substrate for enzymes such as esterases, proteases, and lipases. Azocane is also used as a fluorescent probe to study the binding of ligands to proteins and nucleic acids. Additionally, Azocane is used as a precursor for the synthesis of other compounds that have potential therapeutic applications.
属性
IUPAC Name |
N-[1-(azocan-1-yl)-3-methyl-1-oxobutan-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O2/c1-11(2)13(15-12(3)17)14(18)16-9-7-5-4-6-8-10-16/h11,13H,4-10H2,1-3H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFXSKTZYWPBHQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N1CCCCCCC1)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(azocan-1-yl)-3-methyl-1-oxobutan-2-yl]acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

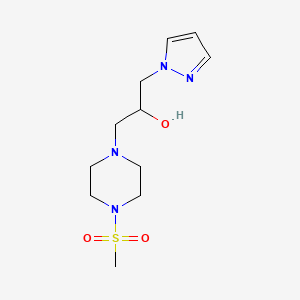
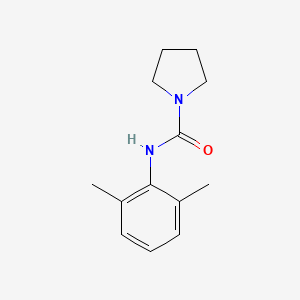
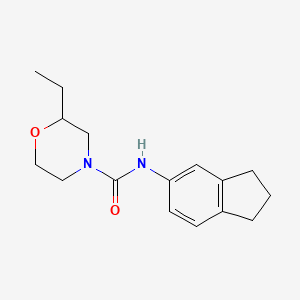



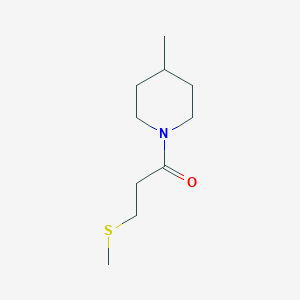
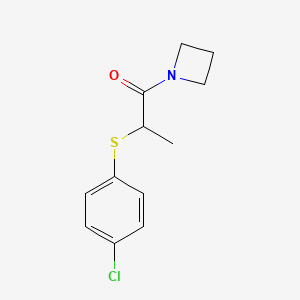
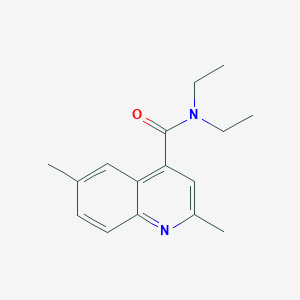
![3-[2-(2-methyl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl)ethyl]-1,3-benzoxazol-2-one](/img/structure/B7513613.png)

![N-[4,5-bis(furan-2-yl)-1,3-thiazol-2-yl]-3-methylsulfanylpropanamide](/img/structure/B7513624.png)
![1-[2-(4-Methylpiperidin-1-yl)-2-oxoethyl]azepan-2-one](/img/structure/B7513637.png)
![Ethyl 4-[(4-bromophenyl)sulfonylamino]butanoate](/img/structure/B7513639.png)